molecular formula C4H9NO2 B555794 2-Aminoisobutyric acid CAS No. 62-57-7

2-Aminoisobutyric acid

Cat. No.: B555794
CAS No.: 62-57-7
M. Wt: 103.12 g/mol
InChI Key: FUOOLUPWFVMBKG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Aminoisobutyric acid, also known as α-aminoisobutyric acid, AIB, α-methylalanine, or 2-methylalanine , is a non-proteinogenic amino acid .

Mode of Action

This compound is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This means that it can influence the structure of peptides, causing them to form a helical shape . This structural change can have significant effects on the function of the peptide.

Biochemical Pathways

It has been found in some antibiotics of fungal origin, such as alamethicin and some lantibiotics . This suggests that it may play a role in the biochemical pathways of these organisms.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is primarily structural, inducing a helical shape in peptides . This can have significant effects on the function of the peptide, potentially altering its activity and interactions with other molecules.

Action Environment

The action environment of this compound is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. Its solubility in water suggests that it could be active in aqueous environments, such as the cytoplasm of cells.

Biochemical Analysis

Biochemical Properties

2-Aminoisobutyric acid is not one of the proteinogenic amino acids and is rather rare in nature . It is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . Oligomers of this compound form 3 10 helices .

Cellular Effects

In the context of cellular effects, L-β-aminoisobutyric acid (L-BAIBA), a metabolite of branched-chain amino acids (BCAA), has multi-organ protective effects . In an animal model, it was found that L-BAIBA can protect the lung from ischemia-reperfusion injury by inhibiting ferroptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its compatibility with ribosomal elongation of peptide synthesis . Katoh et al. used flexizymes and an engineered tRNA body to enhance the affinity of aminoacylated this compound-tRNA species to elongation factor P . The result was an increased incorporation of this compound into peptides in a cell-free translation system .

Dosage Effects in Animal Models

In animal models, L-β-aminoisobutyric acid was administered orally to Sprague Dawley rats at 100, 300, and 900 mg/kg/day for 90 days . No treatment-related adverse effects were observed in any of the treatment groups .

Metabolic Pathways

In terms of metabolic pathways, this compound is a key intermediate for the synthesis of several important pharmaceuticals . In the laboratory, this compound may be prepared from acetone cyanohydrin, by reaction with ammonia followed by hydrolysis . Industrial scale synthesis can be achieved by the selective hydroamination of methacrylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-2-methylpropanoic acid
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InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FUOOLUPWFVMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2
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Related CAS

65503-84-6
Record name Alanine, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0058772
Record name 2-Methylalanine
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Aminoisobutyric acid
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Solubility

181 mg/mL at 25 °C
Record name 2-Aminoisobutyric acid
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CAS No.

62-57-7
Record name Aminoisobutyric acid
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Record name 2-aminoisobutyric acid
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Record name Alanine, 2-methyl-
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Record name 2-Methylalanine
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Record name 2-amino-2-methylpropionic acid
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Record name .ALPHA.-AMINOISOBUTYRIC ACID
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Record name 2-Aminoisobutyric acid
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Melting Point

335 °C
Record name 2-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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